molecular formula C13H4F8O3S B2556768 2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate CAS No. 886361-24-6

2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate

Cat. No.: B2556768
CAS No.: 886361-24-6
M. Wt: 392.22
InChI Key: DODLENXBAALXTM-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate is a chemical compound with the molecular formula C13H4F8O3S and a molecular weight of 392.23 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H4F8O3S/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(22,23)6-4-2-1-3-5(6)13(19,20)21/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound has a melting point of 79 - 80 degrees Celsius . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Environmental Properties and Photodegradation

A study by Jackson & Mabury (2009) explored the environmental properties of pentafluorosulfanyl compounds, highlighting their physical properties and photodegradation. They found that compounds with the SF5 group, related to the specified compound's functional groups, are more hydrophobic than their trifluoromethyl analogs and can degrade under environmentally relevant conditions, releasing fluoride ions to form benzenesulfonate as a final product (Jackson & Mabury, 2009).

Catalysis in Organic Synthesis

Chandrasekhar et al. (2009) demonstrated the use of tris(pentafluorophenyl)borane as an efficient catalyst for the reductive alkylation of alkoxy benzenes, leading to the synthesis of various alkylated derivatives. This showcases the potential of using pentafluorophenyl-containing compounds in catalysis for organic synthesis (Chandrasekhar et al., 2009).

Ionic Transport and Polymer Synthesis

Santiago et al. (2011) synthesized and copolymerized monomers containing the pentafluorophenyl group for creating new polynorbornene ionomers. These ionomers showed promise for ionic separation applications due to their electrochemical characteristics, indicating potential uses in energy storage and conversion devices (Santiago et al., 2011).

Nucleophilic Substitution Reactions

Research by Sipyagin et al. (2004) on new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of nitrobenzenes, which are structurally related to the compound of interest, revealed the activation of halogen substituents towards nucleophilic attack. This study underscores the utility of such compounds in synthetic chemistry, particularly in creating various substituted aromatic compounds (Sipyagin et al., 2004).

Synthesis of Optically Active Polymers

Zhou & Kawakami (2005) used tris(pentafluorophenyl)borane as a catalyst in the synthesis of optically pure and diisotactic poly(siloxane)s. This work demonstrates the role of pentafluorophenyl-based compounds in synthesizing polymers with controlled chemical and stereoregular structures, which could have applications in materials science and engineering (Zhou & Kawakami, 2005).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins in some way .

Safety and Hazards

This compound is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(trifluoromethyl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4F8O3S/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(22,23)6-4-2-1-3-5(6)13(19,20)21/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODLENXBAALXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4F8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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